molecular formula C9H12ClNO B6166316 3-(azetidin-3-yl)phenol hydrochloride CAS No. 916899-77-9

3-(azetidin-3-yl)phenol hydrochloride

Cat. No. B6166316
CAS RN: 916899-77-9
M. Wt: 185.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azetidin-3-yl)phenol hydrochloride, more commonly known as AZP-HCl, is a synthetic compound with a wide variety of applications in the fields of biology and chemistry. AZP-HCl is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to a benzene ring. AZP-HCl is a white, crystalline solid that is soluble in water and is widely used as a reagent in research laboratories. Its unique properties make it an important tool for scientists, allowing them to investigate the structure and function of biological molecules.

Scientific Research Applications

AZP-HCl has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. It has also been used in the synthesis of other compounds, such as peptides and oligonucleotides, and in the analysis of DNA and RNA. Additionally, AZP-HCl has been used to study the effects of various drugs on cells and tissues, as well as to study the effects of environmental toxins on living organisms.

Mechanism of Action

The mechanism of action of AZP-HCl is not fully understood, but it is believed to interact with proteins and other biological molecules in a number of ways. AZP-HCl is believed to act as an inhibitor of certain enzymes, as well as to interact with DNA and RNA in a manner that can alter gene expression. Additionally, it is believed to interact with cell membranes, altering the permeability and allowing the passage of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of AZP-HCl are not fully understood, but it is believed to have a range of effects on the body. It is believed to interact with proteins and other biological molecules, altering their structure and function. Additionally, it is believed to alter gene expression, leading to changes in the expression of certain proteins and other molecules. Furthermore, AZP-HCl is believed to interact with cell membranes, altering their permeability and allowing the passage of certain molecules.

Advantages and Limitations for Lab Experiments

The use of AZP-HCl in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and does not have any significant environmental impacts. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in large quantities. Additionally, it is not very stable in the presence of light and heat, so it must be stored and handled carefully.

Future Directions

The use of AZP-HCl in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. For example, further research could be conducted into the mechanism of action of AZP-HCl and how it interacts with proteins and other biological molecules. Additionally, further research could be conducted into the effects of AZP-HCl on gene expression and its potential applications in the development of new drugs. Finally, further research could be conducted into the synthesis of AZP-HCl and its potential uses in the synthesis of other compounds.

Synthesis Methods

The synthesis of AZP-HCl is relatively straightforward and involves the reaction of phenol with ethyl azetidine-3-carboxylate in the presence of an acid catalyst. The reaction results in the formation of a cyclic imine product, which is then hydrolyzed to yield AZP-HCl. The reaction is typically conducted at room temperature and is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-3-yl)phenol hydrochloride involves the reaction of 3-hydroxybenzaldehyde with azetidine in the presence of a reducing agent to form 3-(azetidin-3-yl)phenol, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-hydroxybenzaldehyde", "azetidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-hydroxybenzaldehyde in a suitable solvent.", "Step 2: Add azetidine and a reducing agent to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable amount of time.", "Step 4: Cool the reaction mixture and isolate the product, 3-(azetidin-3-yl)phenol.", "Step 5: Dissolve 3-(azetidin-3-yl)phenol in hydrochloric acid.", "Step 6: Evaporate the solvent to obtain 3-(azetidin-3-yl)phenol hydrochloride." ] }

CAS RN

916899-77-9

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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